molecular formula C16H16N4O2S B2433998 4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide CAS No. 951975-14-7

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

Cat. No.: B2433998
CAS No.: 951975-14-7
M. Wt: 328.39
InChI Key: JOJWNZRUNNMIMP-UHFFFAOYSA-N
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Description

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methylquinoline with suitable thiadiazole derivatives under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For instance, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylquinoline-6-carboxamide: Lacks the thiadiazole moiety but shares similar core structure.

    N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide: Lacks the hydroxyl group at the 4-position.

    2-methylquinoline-6-carboxamide: Lacks both the hydroxyl group and the thiadiazole moiety.

Uniqueness

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is unique due to the presence of both the hydroxyl group and the thiadiazole moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

2-methyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-4-14-19-20-16(23-14)18-15(22)10-5-6-12-11(8-10)13(21)7-9(2)17-12/h5-8H,3-4H2,1-2H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJWNZRUNNMIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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